molecular formula C18H18N2O2 B2599716 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide CAS No. 921813-23-2

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide

Cat. No.: B2599716
CAS No.: 921813-23-2
M. Wt: 294.354
InChI Key: USWLGCGKDBMLLB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3-methylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the indole core and the benzamide moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-20-16-8-7-15(10-14(16)11-17(20)21)19-18(22)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLGCGKDBMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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